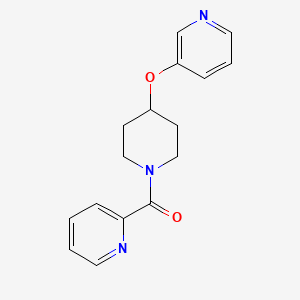

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, single crystals were developed for certain compounds, which allowed for a detailed analysis of their molecular structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, their molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications

- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are essential pharmacophores with significant biological and therapeutic value . Researchers have explored synthetic methods to efficiently produce these structures from the same starting materials. Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone could serve as a precursor for designing novel drug candidates targeting specific diseases.

- Pyrazinamide is a first-line drug used in tuberculosis therapy. Researchers have designed and synthesized novel derivatives, including substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides , to enhance anti-tubercular activity . Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone could be explored in this context.

- 1,3-Diazole derivatives exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antioxidant properties . Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone, with its diazole moiety, may contribute to this field.

- Researchers have investigated the photophysical behavior of 3-(pyridin-2-yl)benzamides . The presence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) leads to multiple emission properties. π–π stacking interactions and short C–H⋯N hydrogen bonds play a crucial role in this behavior . Similar investigations could be extended to our compound.

- Aromatic ketones, especially pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Transition metal-catalyzed oxidation of Csp3-H bonds has gained attention for synthesizing these compounds . Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone could be a valuable substrate in such reactions.

Medicinal Chemistry and Drug Development

Anti-Tubercular Agents

Biological Activity of 1,3-Diazole Derivatives

Photophysical Behavior Studies

Synthesis of Aromatic Ketones

Mechanism of Action

Target of Action

coli .

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their normal function, leading to its antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Result of Action

Given its potential antimicrobial activity, it is likely that the compound leads to the death or growth inhibition of the target organisms .

Safety and Hazards

properties

IUPAC Name |

pyridin-2-yl-(4-pyridin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-9-18-15)19-10-6-13(7-11-19)21-14-4-3-8-17-12-14/h1-5,8-9,12-13H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUCVLWUZIBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

methanone](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)

![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)